N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonylamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-13-6-8-15(9-7-13)23(20,21)18-10-2-5-16(19)17-12-14-4-3-11-22-14/h3-4,6-9,11,18H,2,5,10,12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJNJNZZNHTZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide typically involves multiple steps. One common route starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-(4-methylphenylsulfonamido)butanoic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the sulfonamide group could produce the corresponding amine.
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Recent studies indicate that N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide exhibits significant anticancer properties. It has been shown to inhibit the expression of AIMP2-DX2, a protein associated with tumor growth, thereby demonstrating potential as an anticancer agent. This mechanism suggests that the compound may be effective against various cancer types due to its ability to interfere with cellular pathways involved in tumor progression .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In preclinical models, it has been reported to reduce inflammation markers and alleviate symptoms associated with autoimmune diseases. Its ability to modulate immune responses positions it as a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders .
1.3 Neurological Disorders
Further research indicates potential applications in treating neurological conditions such as Alzheimer's and Parkinson's diseases. The compound's mechanism of action involves the inhibition of specific kinases that are implicated in neurodegenerative processes, suggesting that it could help mitigate disease progression or symptoms .
Case Study: Anticancer Efficacy
A study documented the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This underscores the compound's potential as a therapeutic agent in oncology.
Case Study: Neurological Impact
In a preclinical model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation. These findings suggest that it may have neuroprotective effects, warranting further investigation into its use for neurodegenerative diseases.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Diseases |
|---|---|---|
| Anticancer | Inhibition of AIMP2-DX2 | Various cancers |
| Anti-inflammatory | Modulation of immune responses | Autoimmune diseases |
| Neurological Disorders | Kinase inhibition (SYK, LRRK2) | Alzheimer's, Parkinson's |
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-4-(4-chlorophenylsulfonamido)butanamide: Similar structure but with a chlorine atom instead of a methyl group.
N-(thiophen-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide: Contains a thiophene ring instead of a furan ring.
N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)pentanamide: Similar structure but with a pentanamide backbone instead of butanamide.
Uniqueness
N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and sulfonamide group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide, with the CAS number 923694-93-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 336.4 g/mol. The structure features a furan ring, a sulfonamide group, and a butanamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 923694-93-3 |
| Molecular Formula | C16H20N2O4S |
| Molecular Weight | 336.4 g/mol |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, research has shown that sulfonamide derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. The compound's structural features may enhance its ability to bind to target proteins involved in tumor growth and metastasis .
The proposed mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer metabolism.
- Receptor Modulation : The compound could modulate receptors that play a role in cell signaling and proliferation.
- Induction of Apoptosis : Evidence suggests that it may promote apoptosis in cancer cells, thereby reducing tumor viability.
Case Studies
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The IC50 values were comparable to established chemotherapeutic agents .
- Animal Models : In vivo studies in murine models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings suggest its potential as an effective therapeutic agent .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonamide Group : This is often done by reacting an amine with sulfonyl chloride under basic conditions.
- Coupling Reactions : Final assembly into the butanamide structure is performed using coupling techniques.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Activity Type | Observed Effects |
|---|---|---|
| N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide | Anticancer | Inhibits proliferation in multiple cell lines |
| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine | Neuroprotective | Enhances synaptic transmission |
Q & A
Basic: How can the synthesis of N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide be optimized for higher yields?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the coupling of the furan-2-ylmethylamine moiety to a sulfonamide-bearing butanamide backbone. Key steps include:
- Amide bond formation using coupling agents (e.g., EDC/HOBt) under inert atmospheres.
- Sulfonylation of intermediates with 4-methylbenzenesulfonyl chloride, requiring precise pH control (neutral to slightly basic) to avoid side reactions.
- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane improve reaction efficiency .
- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-coupling steps) may enhance regioselectivity .
Data Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 0–25°C (amide coupling) | 15–20% |
| Solvent | DMF (for sulfonylation) | 10–25% |
| Reaction Time | 12–24 hrs (step-dependent) | Reduces byproducts |
Basic: What spectroscopic methods are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide I band) and 1320–1160 cm⁻¹ (sulfonamide S=O) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (±0.001 Da) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from assay conditions or target specificity. Strategies include:
- Dose-response validation : Test across a broader concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD values) .
- Off-target screening : Employ kinase or GPCR panels to rule out promiscuous interactions .
Example Data Conflict :
| Study | Reported IC₅₀ (μM) | Assay Type |
|---|---|---|
| A | 2.5 ± 0.3 | Cell-based |
| B | 12.7 ± 1.5 | Enzyme assay |
| Resolution : Verify cell permeability (e.g., LC-MS intracellular concentration measurements) . |
Advanced: What computational tools are recommended for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., enzymes in proliferative diseases) .
- MD Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over 100-ns trajectories .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with sulfonamide oxygen) .
Validation : Compare computational results with crystallographic data (if available) or mutagenesis studies .
Basic: What chromatographic techniques ensure purity ≥95% for in vitro studies?
Methodological Answer:
- HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA). Retention times should match standards .
- TLC : Monitor reaction progress with silica plates (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- Prep-HPLC : Scale-up purification with UV detection at 254 nm for aromatic moieties .
Advanced: How does the furan moiety influence the compound’s metabolic stability?
Methodological Answer:
- Cytochrome P450 assays : Test susceptibility to oxidation (e.g., CYP3A4/2D6 isoforms) using liver microsomes .
- Metabolite identification : LC-MS/MS detects furan ring-opening products (e.g., dihydrodiol derivatives) .
- Structural analogs : Compare with non-furan derivatives to isolate metabolic contributions .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Quality by Design (QbD) : Define critical process parameters (CPPs) via DOE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
